molecular formula C15H33NO5 B15177811 Tris(2-hydroxyethyl)ammonium dimethylheptanoate CAS No. 97259-94-4

Tris(2-hydroxyethyl)ammonium dimethylheptanoate

Cat. No.: B15177811
CAS No.: 97259-94-4
M. Wt: 307.43 g/mol
InChI Key: YDBGWUWOAKILBV-UHFFFAOYSA-N
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Description

Tris(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The compound features a combination of hydroxyl groups and a quaternary ammonium center, which contributes to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of triethanolamine with dimethylheptanoic acid in the presence of a suitable catalyst.

  • The reaction typically requires heating under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods:

  • On an industrial scale, the synthesis involves large-scale reactors where the reactants are continuously fed into the system.

  • The reaction mixture is maintained at a controlled temperature and pressure to optimize yield and purity.

  • After the reaction, the product is purified through crystallization or other separation techniques to obtain the final compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or esters .

  • Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of amines .

  • Substitution: Substitution reactions at the quaternary ammonium center can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles and may be facilitated by the presence of a strong base.

Major Products Formed:

  • Oxidation can produce dimethylheptanoic acid or its esters.

  • Reduction may yield triethanolamine or other related amines.

  • Substitution reactions can result in a variety of quaternary ammonium derivatives.

Chemistry:

  • The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

  • It serves as a surfactant in emulsion polymerization processes, improving the stability and properties of the resulting polymers.

Biology:

  • In biological research, the compound is used as a cell culture medium supplement , promoting cell growth and viability.

  • It is also employed in the study of membrane permeability and transport mechanisms .

Medicine:

  • The compound finds applications in the formulation of antiseptic solutions and disinfectants , owing to its antimicrobial properties.

  • It is used in the development of drug delivery systems , enhancing the solubility and bioavailability of certain pharmaceuticals.

Industry:

  • In the textile industry, the compound is used as a fabric softener and conditioner , improving the feel and appearance of fabrics.

  • It is also utilized in the production of personal care products , such as shampoos and conditioners, due to its conditioning properties.

Molecular Targets and Pathways Involved:

  • The compound exerts its effects primarily through its interaction with cell membranes .

  • It disrupts the membrane integrity of microbial cells, leading to cell lysis and death.

  • In drug delivery systems, it enhances the permeability of cell membranes, facilitating the uptake of therapeutic agents.

Comparison with Similar Compounds

  • Triethanolamine: (TEA): A related compound with similar surfactant properties but lacking the quaternary ammonium group.

  • Quaternary ammonium salts: such as benzalkonium chloride : These compounds share the quaternary ammonium structure but differ in their alkyl chain length and substituents.

Uniqueness:

  • Tris(2-hydroxyethyl)ammonium dimethylheptanoate stands out due to its combination of hydroxyl groups and quaternary ammonium center, which provides enhanced surfactant and antimicrobial properties compared to similar compounds.

Properties

CAS No.

97259-94-4

Molecular Formula

C15H33NO5

Molecular Weight

307.43 g/mol

IUPAC Name

2,2-dimethylheptanoate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C9H18O2.C6H15NO3/c1-4-5-6-7-9(2,3)8(10)11;8-4-1-7(2-5-9)3-6-10/h4-7H2,1-3H3,(H,10,11);8-10H,1-6H2

InChI Key

YDBGWUWOAKILBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C(=O)[O-].C(CO)[NH+](CCO)CCO

Origin of Product

United States

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